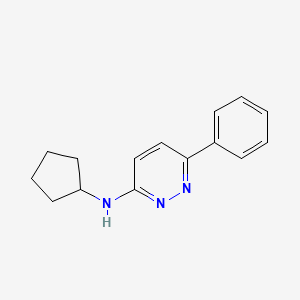

Cyclopentyl(6-phenylpyridazin-3-yl)amine

Description

Cyclopentyl(6-phenylpyridazin-3-yl)amine is a nitrogen-containing heterocyclic compound characterized by a pyridazine core substituted with a phenyl group at the 6-position and a cyclopentylamine group at the 3-position. Its molecular formula is C₁₅H₁₆N₃, with a molecular weight of 238.3 g/mol. The pyridazine ring (a six-membered aromatic structure with two adjacent nitrogen atoms) confers unique electronic properties, while the phenyl and cyclopentyl substituents modulate steric and lipophilic characteristics. This compound is hypothesized to exhibit applications in medicinal chemistry, particularly in targeting enzymes or receptors where π-π interactions and moderate lipophilicity are critical .

Properties

Molecular Formula |

C15H17N3 |

|---|---|

Molecular Weight |

239.32 g/mol |

IUPAC Name |

N-cyclopentyl-6-phenylpyridazin-3-amine |

InChI |

InChI=1S/C15H17N3/c1-2-6-12(7-3-1)14-10-11-15(18-17-14)16-13-8-4-5-9-13/h1-3,6-7,10-11,13H,4-5,8-9H2,(H,16,18) |

InChI Key |

ZFNHVOTVVBRPOA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)NC2=NN=C(C=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl(6-phenylpyridazin-3-yl)amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-phenylpyridazin-3-amine with cyclopentylamine in the presence of a suitable catalyst and solvent . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(6-phenylpyridazin-3-yl)amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridazine ring

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridazine compounds .

Scientific Research Applications

Cyclopentyl(6-phenylpyridazin-3-yl)amine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential as a therapeutic agent in treating various diseases.

Industry: The compound is used in the development of agrochemicals and materials with specific properties

Mechanism of Action

The mechanism of action of Cyclopentyl(6-phenylpyridazin-3-yl)amine involves its interaction with specific molecular targets and pathways. The pyridazine ring can engage in hydrogen bonding and π-π stacking interactions, which are crucial for its biological activity. The compound may inhibit specific enzymes or receptors, leading to its therapeutic effects .

Comparison with Similar Compounds

The following analysis compares Cyclopentyl(6-phenylpyridazin-3-yl)amine with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and inferred biological relevance.

Structural Analogues and Substituent Effects

Key Observations :

- Pyridazine vs.

- Substituent Effects: Phenyl (Target Compound): Enhances π-π stacking in hydrophobic binding pockets. Bromo (): Electron-withdrawing nature may reduce nucleophilic reactivity but improve halogen bonding. CF₃ (): Improves metabolic stability and lipophilicity. Cyclopentyl vs.

Physicochemical Properties

Analysis :

- The CF₃ group in ’s compound introduces additional hydrogen-bond acceptors, which may improve binding specificity .

Biological Activity

Cyclopentyl(6-phenylpyridazin-3-yl)amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a cyclopentyl group attached to a pyridazine ring. The presence of the phenyl group at the 6-position of the pyridazine enhances its interaction with biological targets.

1. Receptor Binding Affinity

Research indicates that this compound exhibits significant binding affinity to various receptors, particularly sigma receptors. In vitro studies have demonstrated that this compound has a high affinity for the sigma-1 receptor, which is implicated in several neurological processes and disorders.

| Receptor | Binding Affinity (Ki) |

|---|---|

| Sigma-1 | 1.4 nM |

| Sigma-2 | 1366 nM |

These findings suggest that this compound could be a promising lead for developing treatments targeting sigma receptors, particularly in neuropsychiatric conditions .

2. Antidepressant Activity

In animal models, this compound has shown potential antidepressant-like effects. Studies utilizing the forced swim test and tail suspension test indicated that administration of this compound led to a significant reduction in immobility time, suggesting an increase in locomotor activity and potential antidepressant properties.

3. Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research indicates that it may protect neurons from oxidative stress-induced damage, which is crucial in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism appears to involve modulation of oxidative stress pathways and enhancement of cellular resilience against neurotoxic agents.

Case Study 1: Sigma Receptor Modulation

A study conducted on SHSY-5Y neuroblastoma cells demonstrated that this compound significantly upregulated sigma receptor activity, leading to enhanced neuronal survival under stress conditions. The results showed that silencing sigma receptors resulted in reduced protective effects, indicating the importance of these receptors in mediating the compound's neuroprotective effects.

Case Study 2: Behavioral Studies in Rodents

In a behavioral study involving rodents, this compound was administered over a two-week period. Results indicated a marked improvement in depressive-like behaviors compared to control groups. The data suggested that the compound’s action on sigma receptors may play a critical role in modulating mood and anxiety levels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.